3-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE
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Overview
Description
3-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a piperazine moiety and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multi-step organic reactions. One common method involves the initial formation of the piperazine derivative through the reaction of 2-chlorobenzoyl chloride with piperazine. This intermediate is then reacted with a pyridazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization and purification through column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of dopamine and serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
(3-CHLORO-BENZYLIDENE)-(4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YL)-AMINE: Studied for its antimicrobial activity.
(4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Investigated for its potential therapeutic applications.
Uniqueness
3-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its structure allows for interactions with multiple biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-6-2-1-5-15(16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-4-10-23/h1-2,5-8H,3-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLPWGNFYZNKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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